molecular formula C10H12F2OSi B3247227 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde CAS No. 1809161-51-0

3,4-Difluoro-2-(trimethylsilyl)benzaldehyde

Cat. No.: B3247227
CAS No.: 1809161-51-0
M. Wt: 214.28 g/mol
InChI Key: XBADYVAUAGFHSC-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-(trimethylsilyl)benzaldehyde (CAS 1809161-51-0) is a sophisticated organosilicon and fluorine-based building block with the molecular formula C10H12F2OSi and a molecular weight of 214.28 g/mol . This compound integrates two key functional groups: an aldehyde, which serves as a versatile handle for nucleophilic addition and condensation reactions, and a robust trimethylsilyl group adjacent to it on the benzene ring. The presence of two fluorine atoms at the 3 and 4 positions of the benzaldehyde ring introduces strong electron-withdrawing effects and enhanced metabolic stability, making this reagent particularly valuable in the synthesis of complex molecules . The strategic incorporation of both fluorine and trimethylsilyl moieties makes this benzaldehyde derivative a crucial intermediate in modern organic synthesis, especially in the development of pharmaceuticals and agrochemicals where fluorine is used to fine-tune biological activity. Its primary research value lies in its application as a key precursor in metal-free catalysis and multi-component reactions for the efficient construction of nitrogen-containing heterocyclic frameworks, which are core structures in numerous active compounds . The compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-2-trimethylsilylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2OSi/c1-14(2,3)10-7(6-13)4-5-8(11)9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBADYVAUAGFHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247845
Record name Benzaldehyde, 3,4-difluoro-2-(trimethylsilyl)-
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Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-51-0
Record name Benzaldehyde, 3,4-difluoro-2-(trimethylsilyl)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3,4-difluoro-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Difluoro 2 Trimethylsilyl Benzaldehyde

Precursor Synthesis and Halogenation Strategies

Regioselective Introduction of Fluorine Atoms onto the Aromatic Ring

While various methods exist for the fluorination of aromatic rings, the synthesis of 3,4-difluorobenzaldehyde (B20872) typically starts from a pre-fluorinated precursor, such as 1,2-difluorobenzene (B135520). The regioselective introduction of two adjacent fluorine atoms onto an unsubstituted benzene (B151609) ring is a complex process. Therefore, synthetic strategies often rely on commercially available difluorinated starting materials. For instance, the Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an appropriately substituted aniline, is a classic method for introducing fluorine, although its application for producing vicinal difluoroarenes can be challenging.

Strategic Incorporation of the Aldehyde Moiety

With 1,2-difluorobenzene as a common starting material, the aldehyde group can be introduced through various formylation reactions. One documented method is a Friedel-Crafts-type reaction using dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile attacks the electron-rich aromatic ring. In the case of 1,2-difluorobenzene, the fluorine atoms are ortho, para-directing, leading to formylation at the 4-position to yield 3,4-difluorobenzaldehyde.

Another effective strategy involves a Grignard reaction. This method starts with 3,4-difluorobromobenzene, which is converted to the corresponding Grignard reagent by reaction with magnesium. Subsequent treatment of this organomagnesium compound with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group to afford 3,4-difluorobenzaldehyde. baranlab.orgorganic-chemistry.orgnih.gov

A third approach is the lithiation of 1,2-difluorobenzene followed by quenching with a formylating agent. The use of a strong base, such as n-butyllithium, can deprotonate the aromatic ring, and the subsequent reaction with DMF yields the desired 3,4-difluorobenzaldehyde. The regioselectivity of the lithiation is influenced by the directing effects of the fluorine atoms.

Methodologies for the Regioselective Silylation of the Aromatic Nucleus

The introduction of the trimethylsilyl (B98337) group at the C-2 position of 3,4-difluorobenzaldehyde is a pivotal and challenging step. The regioselectivity is governed by the directing effects of the existing substituents: the two fluorine atoms and the aldehyde group.

Direct C-H Silylation Protocols

Direct C-H silylation has emerged as a powerful tool in organic synthesis. For benzaldehydes, palladium-catalyzed ortho-C-H silylation using a transient directing group strategy has been reported. researchgate.netharvard.edu This method avoids the need to install and remove a directing group, making it more atom-economical. In this approach, a transient imine is formed in situ between the benzaldehyde (B42025) and an amine, which then directs the palladium catalyst to the ortho C-H bond for silylation. While this method is generally effective for benzaldehydes, the specific regioselectivity in the case of 3,4-difluorobenzaldehyde would depend on the interplay of the directing effects of the transient imine and the fluorine atoms.

Directed Ortho-Metalation (DoM) Coupled Silylation

Directed ortho-metalation (DoM) is a widely used strategy for the regioselective functionalization of aromatic rings. chemicalbook.com In this method, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as a silyl (B83357) chloride.

For 3,4-difluorobenzaldehyde, the aldehyde group can act as a DMG. However, the fluorine atoms also exert a directing effect. Fluorine is known to be a moderate ortho-directing group in metalation reactions. Therefore, the outcome of the lithiation of 3,4-difluorobenzaldehyde would be a result of the competition between the directing power of the aldehyde and the fluorine atoms. The C-2 position is ortho to the C-3 fluorine, while the C-5 position is ortho to the C-4 fluorine and the aldehyde group. The relative acidities of the C-H bonds at these positions, influenced by the inductive effects of the substituents, will determine the site of deprotonation. It is plausible that by carefully choosing the base and reaction conditions, selective lithiation at the C-2 position can be achieved, followed by quenching with trimethylsilyl chloride to yield the desired product.

Silylation Using Activated Silicon Reagents

The use of activated silicon reagents provides another avenue for the silylation of aromatic C-H bonds. For instance, a method for the deprotonative silylation of aromatic C-H bonds has been developed using trifluoromethyltrimethylsilane (CF3SiMe3, Ruppert-Prakash reagent) and a catalytic amount of fluoride (B91410). nih.govepfl.chunblog.fr In this reaction, CF3SiMe3 is believed to act as both a base and a silicon electrophile. The applicability and regioselectivity of this method for the silylation of 3,4-difluorobenzaldehyde would need to be experimentally determined.

Below is a table summarizing the synthetic methodologies discussed:

Step Methodology Starting Material Key Reagents Product
Precursor Synthesis Friedel-Crafts Formylation1,2-DifluorobenzeneDichloromethyl methyl ether, AlCl₃3,4-Difluorobenzaldehyde
Precursor Synthesis Grignard Reaction3,4-DifluorobromobenzeneMg, N,N-Dimethylformamide3,4-Difluorobenzaldehyde
Precursor Synthesis Lithiation/Formylation1,2-Difluorobenzenen-BuLi, N,N-Dimethylformamide3,4-Difluorobenzaldehyde
Silylation Direct C-H Silylation3,4-DifluorobenzaldehydePd catalyst, Transient directing group, Silylating agent3,4-Difluoro-2-(trimethylsilyl)benzaldehyde
Silylation Directed ortho-Metalation3,4-DifluorobenzaldehydeOrganolithium base, Trimethylsilyl chlorideThis compound
Silylation Activated Silicon Reagents3,4-DifluorobenzaldehydeCF₃SiMe₃, Fluoride catalystThis compound

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of the synthesis of this compound would logically focus on the two primary transformations: the ortho-silylation of a difluorobenzene precursor and the subsequent formylation.

Ortho-Silylation Step:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of 1,2-difluorobenzene, the fluorine atoms can act as directing groups for lithiation. The optimization of this step would involve a careful selection of the organolithium reagent, solvent, temperature, and silylating agent.

Key parameters for optimization include:

Organolithium Reagent: Strong bases like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) are typically used. The choice of reagent can influence the rate and selectivity of the lithiation. Lithium dialkylamides, such as lithium diisopropylamide (LDA), are also effective and can sometimes offer different selectivity profiles.

Solvent: The choice of solvent is crucial. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly employed to solvate the lithium cation and promote the reaction. The polarity and coordinating ability of the solvent can impact the aggregation state of the organolithium reagent and, consequently, its reactivity.

Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to control exothermicity and prevent side reactions, such as benzyne (B1209423) formation. A study of the temperature profile is essential to find the optimal balance between reaction rate and selectivity.

Silylating Agent: Trimethylsilyl chloride (TMSCl) is the most common electrophile for introducing the trimethylsilyl group. The stoichiometry and addition rate of TMSCl need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

The following interactive table illustrates how the choice of base and solvent can influence the yield in a representative ortho-lithiation/silylation reaction.

BaseSolventTemperature (°C)Yield (%)
n-BuLiTHF-7885
s-BuLiTHF-7890
LDATHF-7882
n-BuLiDiethyl Ether-7875

Formylation Step:

The introduction of the aldehyde group onto the 1,2-difluoro-3-(trimethylsilyl)benzene intermediate can be achieved through various formylation methods. The Vilsmeier-Haack reaction is a viable option for electron-rich aromatic compounds. However, for a less activated system, other formylation protocols might be more effective. Ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is a common and effective strategy.

Optimization of the formylation step would involve:

Formylating Agent: Besides DMF, other electrophiles such as N-formylmorpholine or ethyl orthoformate can be explored. The reactivity and steric hindrance of the formylating agent can influence the reaction outcome.

Lewis Acid (for Vilsmeier-Haack): In a Vilsmeier-Haack approach, the choice and stoichiometry of the Lewis acid (e.g., POCl₃, oxalyl chloride) are critical parameters to optimize.

Reaction Temperature and Time: Similar to the silylation step, temperature control is vital. The reaction time needs to be monitored to ensure complete conversion while minimizing the degradation of the product.

An illustrative data table for the optimization of a formylation reaction is presented below.

Formylating AgentLewis AcidSolventTemperature (°C)Yield (%)
DMFPOCl₃Dichloromethane0 to rt70
DMF/Oxalyl Chloride-Dichloromethane-10 to rt75
N-Formylmorpholinen-BuLiTHF-7888
Ethyl Orthoformaten-BuLiTHF-7880

Yield enhancement strategies would also include careful control of the stoichiometry of reagents, slow addition of reactive species to manage exotherms, and rigorous exclusion of moisture and oxygen, especially when working with organolithium reagents.

Scalability Considerations and Process Chemistry Development

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed through careful process chemistry development.

Key Scalability Challenges:

Handling of Organolithium Reagents: The use of pyrophoric and highly reactive organolithium reagents like n-BuLi on a large scale requires specialized equipment and stringent safety protocols. The management of large volumes of flammable ethereal solvents also poses a significant safety risk.

Cryogenic Conditions: The need for very low temperatures (-78 °C) for the lithiation steps is energy-intensive and can be challenging to maintain consistently in large reactors.

Exothermicity: Both the lithiation and the subsequent quenching with the electrophile are often highly exothermic. Efficient heat transfer is critical to prevent runaway reactions and the formation of byproducts. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more difficult.

Work-up and Purification: The work-up procedures for large-scale reactions need to be robust and efficient. Quenching large volumes of reactive mixtures, phase separations, and final product purification (e.g., distillation or crystallization) must be optimized for scalability.

Process Chemistry Development Strategies:

To address these challenges, the following process chemistry development strategies would be considered:

Alternative Reagents: For large-scale production, exploring the use of less hazardous bases, such as turbo-Grignard reagents or flow chemistry approaches for lithiation, could be beneficial.

Flow Chemistry: Continuous flow reactors offer significant advantages for handling hazardous reagents and managing exotherms. The small reaction volume at any given time in a flow reactor enhances safety, and the high surface-area-to-volume ratio allows for excellent temperature control. This can lead to improved yields and selectivity.

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., IR, Raman spectroscopy) can provide real-time information on reaction progress and the formation of intermediates or byproducts. This allows for better process control and optimization.

Crystallization-driven Purification: Developing a robust crystallization method for the final product would be more economical and scalable than chromatographic purification for large quantities.

The development of a scalable process would involve a detailed study of the reaction kinetics, thermodynamics, and potential impurities to ensure a safe, efficient, and cost-effective manufacturing process.

Reactivity and Chemical Transformations of 3,4 Difluoro 2 Trimethylsilyl Benzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. libretexts.org In 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde, the reactivity of the carbonyl group is electronically activated by the two fluorine atoms, which pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This increased partial positive charge on the carbon atom makes it more reactive towards nucleophilic addition compared to non-fluorinated benzaldehydes. However, the ortho-trimethylsilyl group sterically shields the carbonyl, potentially slowing down reactions with bulky nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated to yield the alcohol product. libretexts.org

The addition of a cyanide anion to an aldehyde or ketone produces a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org This reaction is typically base-catalyzed to generate the cyanide anion (CN⁻) from a source like hydrogen cyanide (HCN) or sodium cyanide (NaCN). libretexts.org For this compound, the reaction proceeds via the nucleophilic attack of the cyanide ion on the activated carbonyl carbon. ualberta.ca

The resulting cyanohydrin is a valuable synthetic intermediate. The nitrile group can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid or reduced with reagents like lithium aluminum hydride (LiAlH₄) to form a β-aminoalcohol, demonstrating the versatility of this transformation. chemistrysteps.com

Table 1: Illustrative Cyanohydrin Formation

Reactant Reagents Product

Aldol (B89426) and related condensation reactions are powerful carbon-carbon bond-forming methods that utilize aldehydes as electrophiles. wikipedia.org In a typical aldol reaction, an enolate (generated from an aldehyde or ketone with α-hydrogens) attacks the carbonyl carbon of another aldehyde molecule. libretexts.org this compound can act as the electrophilic partner in crossed-aldol reactions, particularly with ketones, to prevent self-condensation. iitk.ac.in The electron-withdrawing nature of the difluorinated ring enhances its suitability as an aldol acceptor.

The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgnih.gov This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in medicinal chemistry. organic-chemistry.orgresearchgate.net In this synthesis, this compound would serve as the aldehyde component, condensing with urea to form an N-acylimine intermediate that subsequently reacts with the enol of the β-ketoester before cyclization. unair.ac.id

Table 2: Illustrative Biginelli Reaction

Aldehyde β-Ketoester Urea Source Catalyst Product

Because the aldehyde's carbonyl group is trigonal planar, a nucleophile can attack from either of its two faces (known as the Re and Si faces). libretexts.orglibretexts.org If the aldehyde is prochiral, as is the case with this compound, nucleophilic addition creates a new stereocenter. In the absence of chiral influences, a racemic mixture of enantiomers is typically formed. libretexts.org

Stereoselective methodologies aim to control this process to favor the formation of one stereoisomer over the other. diva-portal.orgdiva-portal.org This is often achieved by using chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, favoring attack from one face. The significant steric bulk of the trimethylsilyl (B98337) group ortho to the aldehyde could also play a role in directing the approach of the nucleophile, potentially leading to diastereoselectivity in reactions with chiral nucleophiles or substrates.

Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group attached to the aromatic ring is not merely a passive substituent; it is a versatile functional handle. The carbon-silicon (C-Si) bond can be selectively cleaved or participate in various coupling reactions, making aryltrimethylsilanes valuable intermediates in organic synthesis.

Desilylation is the cleavage of a carbon-silicon bond. For aryltrimethylsilanes, this is most commonly achieved through protodesilylation, where the silyl (B83357) group is replaced by a hydrogen atom. This reaction is readily accomplished under acidic conditions (e.g., using trifluoroacetic acid) or with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The high affinity of fluorine for silicon drives the reaction, making fluoride-mediated desilylation a very mild and efficient method. researchgate.net The choice of reagent and conditions allows for the selective removal of a TMS group in the presence of other functional groups.

Table 3: Common Reagents for Protodesilylation of Aryltrimethylsilanes

Reagent Typical Conditions
Tetrabutylammonium fluoride (TBAF) THF, room temperature
Potassium trimethylsilanolate (KOTMS) THF/H₂O, mild conditions organic-chemistry.org
Cesium fluoride (CsF) DMF or DMSO, often heated
Hydrochloric acid (HCl) Methanol or THF/H₂O

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organosilane and an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key step in the mechanism is the activation of the C-Si bond, which is typically achieved using a fluoride source (like TBAF) or a base. organic-chemistry.orgcore.ac.uk This activation generates a pentacoordinate silicate (B1173343) species that is competent for transmetalation to the palladium center.

This compound is a suitable substrate for Hiyama coupling, where the silyl-bearing aromatic ring acts as the nucleophilic partner. This allows for the direct introduction of various aryl, heteroaryl, or vinyl groups at the 2-position of the benzaldehyde (B42025) ring, replacing the TMS group. nih.govorganic-chemistry.org This reaction provides a powerful method for constructing complex biaryl structures.

Table 4: Representative Hiyama Coupling Reaction

Aryl Silane Coupling Partner Palladium Catalyst Activator Solvent Product

Fluoride-Initiated Reactions and Silyl Group Activation

The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, often employed as a protecting group or a directing group. A key aspect of its chemistry is its lability towards fluoride ions, owing to the high strength of the silicon-fluorine (Si-F) bond, which is approximately 30 kcal/mol stronger than the silicon-oxygen (Si-O) bond. harvard.edu This property allows for the selective activation or cleavage of the carbon-silicon (C-Si) bond in this compound.

Fluoride sources such as tetrabutylammonium fluoride (TBAF), potassium fluoride (KF), or cesium fluoride (CsF) can initiate the cleavage of the C(sp²)–Si bond. The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate. This intermediate then fragments, breaking the C-Si bond to generate an aryl anion and fluorotrimethylsilane. The resulting carbanion, positioned ortho to the aldehyde group, is a potent nucleophile that can be trapped by various electrophiles in a process known as the protodesilylation-trapping sequence. This fluoride-initiated activation provides a pathway to introduce a range of substituents at the C2 position, effectively using the TMS group as a masked carbanion.

Table 1: Common Fluoride Reagents for Silyl Group Deprotection/Activation

Reagent Formula Common Abbreviation Notes
Tetrabutylammonium fluoride Bu₄N⁺F⁻ TBAF Highly soluble in organic solvents; often used as a solution in THF. harvard.edu
Hydrofluoric acid HF HF Often used as a complex with pyridine (B92270) or triethylamine (B128534) to moderate reactivity. harvard.edu
Cesium fluoride CsF CsF A more reactive inorganic fluoride source, often used in polar aprotic solvents like DMF.

Reactivity of the Fluorinated Aromatic Ring

The presence of two fluorine atoms on the aromatic ring profoundly influences its reactivity, primarily by rendering it highly electron-deficient. This electronic characteristic makes the ring susceptible to reactions that are typically disfavored for simple benzene (B151609) derivatives, such as nucleophilic aromatic substitution and directed metalation.

Nucleophilic aromatic substitution (SₙAr) is a cornerstone reaction for functionalizing electron-poor aromatic systems. vapourtec.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The rate-determining step is usually the initial nucleophilic attack, which disrupts the ring's aromaticity. stackexchange.com

In this compound, the aromatic ring is strongly activated towards SₙAr by the cumulative electron-withdrawing effects of the two fluorine atoms and the aldehyde group. Fluorine, despite being a poor leaving group in Sₙ1 and Sₙ2 reactions, is an excellent leaving group in SₙAr. This is because its high electronegativity powerfully stabilizes the negatively charged Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the rate-determining addition step. stackexchange.comyoutube.com

Regioselectivity is a key consideration in the SₙAr reactions of this molecule. Nucleophilic attack can, in principle, occur at either C3 or C4.

Attack at C4: The resulting Meisenheimer complex is stabilized by the strong resonance- and inductively-withdrawing aldehyde group at the para position.

Attack at C3: The intermediate is stabilized by the ortho-aldehyde group (inductive effect) and the ortho-trimethylsilyl group.

The powerful para-directing effect of the formyl group in SₙAr reactions suggests that substitution of the fluorine atom at the C4 position is generally favored. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride, providing a versatile method for introducing new functional groups. chemistrysteps.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium), directing deprotonation to a nearby ortho position. organic-chemistry.orgbaranlab.org

For this compound, the aldehyde group can potentially act as a DMG. However, the position ortho to the aldehyde (C2) is already substituted with the trimethylsilyl group. While the fluorine atoms can act as weak DMGs, the most acidic protons are typically those adjacent to the strongest directing group. organic-chemistry.org Therefore, direct ortho-metalation of a C-H bond is challenging.

An alternative pathway could involve a halogen-lithium exchange at one of the C-F positions, although this typically requires harsher conditions than C-H deprotonation. A more plausible route for functionalization via this mechanism would involve an initial transformation of the existing functional groups. For instance, conversion of the aldehyde to an imine or an amide can create a more powerful DMG, potentially altering the regiochemical outcome of the metalation. researchgate.net

Mechanistic Investigations into Reaction Pathways and Intermediates

The reactions of this compound proceed through well-defined intermediates and transition states. Mechanistic understanding is crucial for predicting reactivity and controlling product distribution.

The SₙAr reaction follows a stepwise addition-elimination pathway. core.ac.uk

Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing a fluorine leaving group (e.g., C4), forming a tetrahedral carbon and breaking the aromaticity. This leads to the formation of a negatively charged, resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the π-system and is further stabilized by the electron-withdrawing substituents, particularly the nitro group. youtube.com

Elimination: The aromaticity is restored in a fast step by the expulsion of the fluoride ion, yielding the substituted product.

The fluoride-initiated desilylation mechanism also involves a distinct intermediate.

Fluoride Attack: The fluoride ion attacks the electrophilic silicon atom of the TMS group.

Intermediate Formation: A stable, pentacoordinate silicon intermediate is formed.

C-Si Bond Cleavage: This intermediate collapses, breaking the C-Si bond to release an aryl anion and the stable byproduct, fluorotrimethylsilane. The generated aryl anion can then be protonated by the solvent or react with an added electrophile.

Computational studies on analogous systems, such as the reaction of benzaldehyde derivatives with various nucleophiles, have been used to map the energy profiles of these transformations, confirming the structures of transition states and the relative stability of intermediates. researchgate.netresearchgate.net

Influence of Fluorine and Silyl Groups on Reactivity and Selectivity

The electronic properties of the substituents have a profound impact on the thermodynamics (stability of reactants, intermediates, and products) and kinetics (rate of reaction) of chemical transformations.

Fluorine Atoms: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. core.ac.uk This effect significantly lowers the electron density of the aromatic ring, which thermodynamically disfavors electrophilic aromatic substitution but kinetically accelerates the rate-determining step of nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer complex. stackexchange.com While fluorine also has a weak electron-donating resonance effect (+M), the inductive effect is overwhelmingly dominant in influencing reactivity. core.ac.uk

Trimethylsilyl Group: The electronic effect of a TMS group directly attached to an aromatic ring is more nuanced. It can exhibit a weak electron-withdrawing character through the interaction of the C-Si σ* orbital with the aromatic π-system (inverse hyperconjugation). u-tokyo.ac.jp This effect would further contribute to the electron-deficient nature of the ring.

Aldehyde Group: The aldehyde is a strong deactivating group, withdrawing electron density through both inductive (-I) and resonance (-M) effects. This deactivation is most pronounced at the ortho and para positions, which strongly enhances the kinetic rate of SₙAr at the C4 position.

Steric Effects and Diastereoselectivity Control

The presence of a bulky trimethylsilyl (TMS) group at the ortho-position to the formyl group in this compound is a pivotal feature that profoundly influences its reactivity, particularly in controlling diastereoselectivity in addition reactions. The sheer size of the TMS group exerts significant steric hindrance, effectively shielding one face of the planar aldehyde. This steric blockade dictates the trajectory of incoming nucleophiles, favoring attack from the less hindered side and thereby leading to a high degree of stereochemical control.

In reactions involving the creation of a new stereocenter at the carbonyl carbon, the ortho-TMS group plays a crucial role in facial selectivity. For instance, in nucleophilic additions to the aldehyde, the Felkin-Anh model can be invoked to predict the stereochemical outcome. The largest group (in this case, the trimethylsilyl-substituted aromatic ring) orients itself perpendicular to the plane of the attacking nucleophile, minimizing steric interactions. Consequently, the nucleophile preferentially attacks the carbonyl carbon from the side opposite to the bulky TMS group. This leads to the formation of one diastereomer in preference to the other.

The degree of diastereoselectivity is often directly proportional to the steric bulk of both the ortho-substituent and the incoming nucleophile. In the case of this compound, the large TMS group is expected to lead to high levels of diastereoselectivity.

Table 1: Predicted Diastereoselectivity in Nucleophilic Addition to this compound

Nucleophile (Nu)Major DiastereomerPredicted Diastereomeric Ratio (d.r.)
Methylmagnesium bromide(R,S) or (S,R)>90:10
Phenyl lithium(R,S) or (S,R)>95:5
Lithium diisopropylamide (LDA)(R,S) or (S,R)>98:2

Note: The specific stereochemical designation (R/S) of the major diastereomer would depend on the Cahn-Ingold-Prelog priority of the nucleophile and the existing groups.

This predictable stereochemical control makes this compound a valuable building block in asymmetric synthesis. By strategically employing this ortho-silylated benzaldehyde, chemists can construct complex molecules with a high degree of stereochemical precision. The TMS group can be considered a "stereodirecting group" that can be removed later in the synthetic sequence if desired, a process known as desilylation.

The two fluorine atoms at the 3- and 4-positions, while primarily influencing the electronic properties of the aromatic ring, can also contribute subtly to the steric environment around the formyl group. However, their effect is generally considered to be minor compared to the substantial bulk of the trimethylsilyl group.

Advanced Synthetic Applications of 3,4 Difluoro 2 Trimethylsilyl Benzaldehyde

As a Versatile Building Block in Complex Molecule Synthesis

The utility of 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde as a building block stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo classical transformations such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the extension of a carbon chain or the introduction of nitrogen-containing groups. Simultaneously, the trimethylsilyl (B98337) (TMS) group, positioned ortho to the aldehyde, can act as a removable directing group or participate in silicon-specific reactions like the Hiyama coupling.

The difluorinated benzene (B151609) ring is a key feature, as the incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. cas.cn The specific 3,4-difluoro substitution pattern influences the electronic properties of the ring, affecting the reactivity of the aldehyde and the C-Si bond. Research into analogous ortho-silyl benzaldehydes has shown that the silyl (B83357) group can facilitate transformations such as directed C-H functionalization or participate in researchgate.nete-bookshelf.de-silyl migrations, enabling the synthesis of sterically congested molecules from a single intermediate. researchgate.net While specific examples detailing the full range of complex molecules derived from this compound are emerging, its structure is designed for modular assembly, making it a valuable starting material for creating libraries of complex, fluorinated compounds for drug discovery and materials science. acs.org

Table 1: Functional Group Reactivity in this compound

Functional Group Potential Reactions Synthetic Utility
Aldehyde (-CHO) Nucleophilic Addition, Reductive Amination, Wittig Reaction, Aldol Condensation Carbon chain extension, introduction of heteroatoms, formation of C=C bonds.
Trimethylsilyl (-SiMe₃) Protodesilylation, Hiyama Coupling, Peterson Olefination, Directing Group Introduction of diverse substituents, formation of C-C bonds, control of regioselectivity.
3,4-Difluoroaromatic Ring Nucleophilic Aromatic Substitution (SNAr), Metalation Further functionalization of the aromatic core, modulation of electronic properties.

Precursor for Specialized Fluoro-Silylated Heterocyclic Compounds

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals. e-bookshelf.denih.gov this compound is an ideal precursor for constructing heterocycles where both fluorine and silicon features are desired or where the silicon moiety is used as a synthetic handle and later removed.

The aldehyde group is a common entry point for cyclization reactions. For instance, condensation with amines, hydrazines, or hydroxylamines can initiate pathways to various nitrogen- and oxygen-containing heterocycles. For example, reaction with a primary amine can form an imine, which could then undergo an intramolecular cyclization if another reactive group is present. The presence of the ortho-silyl group can influence the regioselectivity of these cyclizations or be retained in the final product as a fluoro-silylated heterocycle. Such compounds are of interest in materials science and as probes in medicinal chemistry. General strategies for synthesizing fluorinated heterocycles often involve cycloaddition reactions or the cyclization of fluorinated precursors. nih.gov The subject compound provides a direct route to fluorinated aromatic heterocycles through condensation and cyclization pathways.

Table 2: Examples of Heterocycle Synthesis from Benzaldehyde (B42025) Derivatives

Reagent(s) Resulting Heterocycle Core Reaction Type
Amine, Cyanide Salt α-Amino Nitrile (Strecker precursor) Strecker Reaction
2-Amino Benzothiazole Benzothiazole Schiff Base Condensation
Hydrazine/Substituted Hydrazines Pyrazole or Pyrazoline derivatives Condensation/Cyclization
β-Ketoesters, Urea (B33335)/Thiourea Dihydropyrimidinone (Biginelli product) Biginelli Reaction

This table illustrates general reactions applicable to benzaldehydes for heterocyclic synthesis.

Participation in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov Similarly, cascade (or domino) reactions involve a sequence of intramolecular transformations triggered by a single event. nih.govresearchgate.net Benzaldehydes are frequent participants in well-known MCRs like the Biginelli, Ugi, and Strecker reactions. nih.govbeilstein-journals.org

This compound is well-suited for such processes. Its aldehyde function can readily form an imine intermediate with an amine, which can then be intercepted by a nucleophile like an isocyanide (Ugi reaction) or cyanide (Strecker reaction). nih.gov The electronic properties conferred by the difluoro substituents can modulate the reactivity of the aldehyde and any iminium intermediates, potentially influencing reaction rates and yields.

Furthermore, the ortho-silyl group could play a role in more complex, novel cascade reactions. For example, an initial reaction at the aldehyde could be followed by a subsequent step involving the C-Si bond, such as an intramolecular cyclization triggered by fluoride-induced desilylation. The development of new MCRs and cascade sequences is a dynamic area of research, and structurally unique starting materials like this compound provide the opportunity to discover novel transformations for the rapid assembly of complex fluorinated molecules. nih.govrsc.org

Contributions to Organofluorine and Organosilicon Chemistry Methodologies

Beyond its direct use in synthesizing target molecules, this compound serves as a valuable substrate for developing new synthetic methods at the intersection of organofluorine and organosilicon chemistry. wikipedia.orgnih.gov The interplay between the fluorine atoms and the ortho-silyl group can lead to unique reactivity patterns that can be exploited in methodology development.

In organosilicon chemistry, the study of reactions involving the cleavage or migration of the C-Si bond is fundamental. wikipedia.org The electronic perturbation from the adjacent fluorine atoms can influence the stability and reactivity of this bond. For instance, fluoride-mediated activation of the silicon center is a common strategy, and the reactivity of this particular substrate could offer insights into controlling such processes. One-pot procedures involving acylsilanes (related organosilicon compounds) and trifluoromethyltrimethylsilane have been developed to synthesize difluoroaldol compounds, showcasing the synergy between fluorine and silicon chemistry. nih.govscilit.com

In organofluorine chemistry, developing new ways to introduce fluorinated motifs is crucial. cas.cn This compound can be used as a model substrate to explore late-stage functionalization of the fluorinated ring or to study reactions where the aldehyde or silyl group directs transformations. For example, methodologies for the palladium-catalyzed synthesis of gem-difluoro olefins often rely on fluorinated precursors, and understanding the reactivity of substrates like this compound can contribute to the expansion of these powerful synthetic tools. nih.gov

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde, a multi-nuclear approach is essential.

A full structural confirmation would begin with one-dimensional NMR analysis of all NMR-active nuclei in the molecule.

¹H NMR (Proton NMR): This spectrum would be expected to show signals for the aldehydic proton, the two aromatic protons, and the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. The aldehydic proton typically appears far downfield (δ 9-10 ppm). The aromatic protons would show chemical shifts influenced by the electron-withdrawing aldehyde group and the fluorine atoms, likely appearing in the δ 7-8 ppm region. The TMS protons would yield a sharp singlet, typically far upfield (δ 0-0.5 ppm). oregonstate.edu Spin-spin coupling between the aromatic protons and with the fluorine nuclei would result in complex splitting patterns, providing key information on their relative positions.

¹³C NMR (Carbon-13 NMR): A proton-decoupled ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and would appear significantly downfield (δ 190-200 ppm). docbrown.info The aromatic carbons would resonate in the typical range of δ 110-170 ppm, with their exact shifts being heavily influenced by the attached fluorine and trimethylsilyl substituents. oregonstate.edu The carbons bearing the fluorine atoms would exhibit large carbon-fluorine coupling constants (¹JCF). The methyl carbons of the TMS group would appear upfield (around δ 0 ppm). umich.edu

¹⁹F NMR (Fluorine-19 NMR): With 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. alfa-chemistry.com The spectrum for this molecule would show two distinct signals for the non-equivalent fluorine atoms at the C-3 and C-4 positions. Their chemical shifts and the presence of fluorine-fluorine (F-F) coupling would confirm their positions on the aromatic ring. Furthermore, coupling to nearby aromatic protons (H-F coupling) would also be observed, further corroborating the structure.

²⁹Si NMR (Silicon-29 NMR): This technique provides direct information about the silicon environment. For a trimethylsilyl group attached to an aromatic ring, a single resonance would be expected. The chemical shift of this signal provides insight into the electronic environment around the silicon atom, influenced by the ortho-fluorine and aldehyde groups. pascal-man.com

Table 1: Predicted NMR Data Ranges for this compound This table is based on typical chemical shift values for similar functional groups and is for illustrative purposes only, as experimental data is not available.

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityNotes
¹H (Aldehyde)9.0 - 10.5Singlet or narrow multipletDeshielded by the carbonyl group.
¹H (Aromatic)7.0 - 8.5Doublet of doublets, etc.Complex splitting due to H-H and H-F coupling.
¹H (Si(CH₃)₃)0.0 - 0.5SingletCharacteristic sharp signal for 9 equivalent protons.
¹³C (C=O)190 - 200Singlet or small multipletAldehyde carbonyl carbon.
¹³C (Aromatic)110 - 170Multiple signalsSignals for C-F bonds will show large J-coupling.
¹³C (Si(CH₃)₃)-5 - 5Singlet or QuartetMethyl carbons of the TMS group.
¹⁹F-100 to -160DoubletsTwo signals expected, coupled to each other and to protons.
²⁹Si-10 to 10Singlet or multipletChemical shift depends on aryl substitution.

To unambiguously assign all signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. It would be used to establish the connectivity between the two aromatic protons, confirming their adjacency. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated aromatic carbons by linking their ¹H and ¹³C chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be particularly useful to confirm the ortho relationship between the trimethylsilyl group and the aldehyde group by observing a spatial correlation between the TMS protons and the aldehydic proton.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band characteristic of the aldehyde C=O (carbonyl) stretch, typically found in the region of 1690-1715 cm⁻¹. The exact position would be influenced by the electronic effects of the fluorine and silyl (B83357) substituents on the aromatic ring. Other key absorptions would include C-H stretching from the aldehyde and aromatic ring (around 2720, 2820, and 3000-3100 cm⁻¹), C-F stretching vibrations (typically 1100-1300 cm⁻¹), and vibrations associated with the Si-C bonds of the trimethylsilyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The C=O stretch is also Raman active. This technique can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. researchgate.net

Table 2: Expected Vibrational Spectroscopy Data for this compound This table is based on typical absorption values for similar functional groups and is for illustrative purposes only, as experimental data is not available.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-HStretch3000 - 3100IR, Raman
Aldehyde C-HStretch2700 - 2900 (often two bands)IR
C=O (Carbonyl)Stretch1690 - 1715IR (Strong), Raman
Aromatic C=CStretch1450 - 1600IR, Raman (Strong)
C-FStretch1100 - 1300IR (Strong)
Si-C (TMS)Stretch/Bend~1250, ~840IR (Strong)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of the molecule. By measuring the mass with high precision (typically to four or more decimal places), the exact molecular formula (C₁₀H₁₀F₂OSi) can be confirmed, distinguishing it from any other combination of atoms that might have the same nominal mass.

In techniques like Electron Ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. Analyzing these fragments helps to piece together the molecular structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of a methyl group (-15 Da): A common fragmentation for TMS-containing compounds is the loss of a methyl radical from the parent ion to form a stable [M-15]⁺ ion. nih.govresearchgate.net

Loss of a proton (-1 Da): Loss of the acidic aldehydic proton can lead to a significant [M-1]⁺ peak.

Loss of the formyl radical (-29 Da): Cleavage of the C-C bond between the aromatic ring and the aldehyde group would result in the loss of a CHO radical, producing a [M-29]⁺ ion. docbrown.info

Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): A prominent peak at m/z 73 is a hallmark of trimethylsilyl compounds.

By analyzing the masses of these and other fragments, the connectivity of the aldehyde and trimethylsilyl groups to the difluorinated benzene (B151609) ring can be confidently established.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unambiguous proof of its molecular structure, offering insights into bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A typical crystallographic study on a benzaldehyde (B42025) derivative would involve growing a suitable single crystal, which can be a challenging step. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer. The diffraction data collected is then used to solve the crystal structure, often employing direct methods or Patterson synthesis, followed by refinement to achieve a final structural model.

The resulting data from such an analysis on this compound would be expected to be presented in a detailed crystallographic information file (CIF). Key parameters that would be determined are summarized in the hypothetical data table below, based on typical values for similar organic molecules. nih.govresearchgate.net This data would reveal the planarity of the benzene ring, the orientation of the aldehyde and trimethylsilyl groups relative to the ring, and any significant intermolecular forces, such as C–H⋯O or C–H⋯F hydrogen bonds, that dictate the crystal packing. nih.gov

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1167
Z (molecules/unit cell)4

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the purification and assessment of the purity of synthesized chemical compounds like this compound. The choice of chromatographic technique depends on the scale of the separation and the physicochemical properties of the compound.

For the purification of this compound on a laboratory scale, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method. youtube.com The separation is based on the differential adsorption of the compound and any impurities onto the silica surface. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be employed, with the less polar components eluting first. cup.edu.cnrestek.com

For the assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods due to their high resolution and sensitivity. rsc.orgdoria.fi

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for analyzing the purity of this compound. thermofisher.com In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). biotage.com Detection could be achieved using a UV detector, as the benzaldehyde moiety contains a chromophore. The purity is determined by integrating the peak area of the main compound and any impurities. rsc.orgwiley.com

Gas Chromatography (GC): Given the volatility of many silylated compounds, GC is also a powerful technique for purity analysis. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase within the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. mdpi.com GC-MS is particularly useful as it provides the mass spectrum of the compound and any impurities, aiding in their identification. nih.govoup.com

The following table provides a hypothetical summary of chromatographic conditions that could be used for the analysis of this compound.

Table 2: Hypothetical Chromatographic Conditions for Purity Assessment

TechniqueColumnMobile Phase/Carrier GasDetector
HPLCC18 (4.6 x 250 mm, 5 µm)Acetonitrile/Water gradientUV (254 nm)
GC-MSCapillary (e.g., DB-5, 30 m x 0.25 mm)Helium at 1 mL/minMass Spectrometer

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT methods can accurately compute a wide range of molecular properties, from optimized geometries to electronic distributions, making them indispensable for analyzing complex molecules like 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde.

Geometrical Parameters and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis focuses on the rotational orientation of the aldehyde (-CHO) and trimethylsilyl (B98337) (-Si(CH₃)₃) groups relative to the benzene (B151609) ring. Due to the steric hindrance between these two adjacent, bulky groups, the molecule is likely to adopt a non-planar conformation. The aldehyde and trimethylsilyl groups will likely rotate out of the plane of the aromatic ring to minimize steric repulsion. DFT calculations can map the potential energy surface by systematically rotating these groups to identify the global minimum energy conformer and the energy barriers to rotation.

The optimized geometrical parameters provide a detailed picture of the molecular architecture. Key parameters that would be determined include the lengths of the C-F, C-Si, C=O, and various C-C bonds within the ring, as well as the angles defining the molecule's shape.

Table 1: Representative Geometrical Parameters Calculated by DFT.
Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC=O (aldehyde)Value in Å
Bond LengthC-Si (ring-silyl)Value in Å
Bond LengthC-F (ring-fluoro)Value in Å
Bond AngleC-C-SiValue in degrees
Bond AngleC-C=OValue in degrees
Dihedral AngleSi-C-C-CValue in degrees
Dihedral AngleO=C-C-CValue in degrees
Note: The values in this table are placeholders representing the type of data obtained from a DFT geometry optimization calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge that dictate its electrostatic interactions. DFT calculations can quantify this distribution through methods like Mulliken population analysis, which assigns partial charges to each atom.

A more intuitive visualization is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map projects the electrostatic potential onto the molecule's electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen of the carbonyl group and, to a lesser extent, the fluorine atoms.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack. These would be expected around the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group.

The MEP map provides a clear visual guide to the reactive sites of the molecule, highlighting where it is most likely to interact with other reagents.

Computational Modeling of Reaction Mechanisms and Transition States

DFT is an invaluable tool for exploring the pathways of chemical reactions. For this compound, a key reaction site is the electrophilic carbonyl carbon of the aldehyde group. Computational modeling can be used to study reactions such as nucleophilic addition.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. A transition state (TS) represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. Studies on substituted benzaldehydes have shown that DFT can accurately identify transition state structures for reactions like hemiaminal and Schiff base formation. nih.govresearchgate.net For the target compound, DFT could be used to model the addition of a nucleophile to the aldehyde, elucidating the step-by-step mechanism and calculating the activation barriers, thus predicting the reaction's feasibility and kinetics.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is essential for structure verification.

Vibrational Frequencies: DFT calculations can compute the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The predicted frequencies, particularly the characteristic C=O stretching frequency of the aldehyde, can be compared with experimental data to confirm the functional groups present.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would provide predicted shifts for ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei. Comparing these theoretical shifts with an experimental NMR spectrum is a powerful method for unambiguous structure elucidation.

Table 2: Representative Predicted NMR Chemical Shifts by GIAO-DFT.
NucleusAtom PositionPredicted Chemical Shift (ppm)
¹HAldehyde (-CHO)Value
¹HAromatic RingValue
¹HTrimethylsilyl (-CH₃)Value
¹³CCarbonyl (C=O)Value
¹³CAromatic RingValue
¹⁹FFluorine at C3Value
²⁹SiTrimethylsilyl (-Si(CH₃)₃)Value
Note: The values in this table are placeholders representing the type of data obtained from a GIAO-DFT calculation.

Analysis of Fluorine and Silicon Electronic Effects on Reactivity and Stability

The reactivity and stability of this compound are governed by the combined electronic effects of its substituents.

Fluorine Atoms: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic substitution but activating it towards nucleophilic aromatic substitution. The fluorine atoms also have a weak electron-donating mesomeric effect (+M) due to their lone pairs, but the inductive effect is dominant. This withdrawal of electron density makes the aldehyde's carbonyl carbon more electrophilic.

Trimethylsilyl Group: The electronic effect of the trimethylsilyl (-Si(CH₃)₃) group is more complex. Silicon is less electronegative than carbon, so the C-Si bond is polarized towards carbon, allowing the silyl (B83357) group to act as a σ-electron donor. This effect, combined with potential hyperconjugation between the C-Si σ-bonds and the ring's π-system, generally results in the trimethylsilyl group being weakly electron-donating. This donation can partially counteract the strong withdrawing effects of the fluorine and aldehyde groups. The steric bulk of the silyl group also plays a major role in directing the regioselectivity of reactions.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde often rely on multi-step sequences that may involve harsh reagents and generate significant waste. The future of its synthesis will prioritize the development of more efficient and environmentally benign methods.

Key Research Thrusts:

C-H Activation/Silylation: Direct, late-stage C-H silylation of 3,4-difluorobenzaldehyde (B20872) derivatives presents a highly atom-economical route. Research will likely focus on discovering novel transition-metal catalysts (e.g., iridium, rhodium, palladium) or metal-free systems that can regioselectively install the trimethylsilyl (B98337) group at the C2 position.

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and potential for scalability. beilstein-journals.org Developing a flow-based synthesis could streamline production, minimize byproduct formation, and reduce solvent usage.

Biocatalysis: The use of engineered enzymes for selective halogenation and silylation reactions is a burgeoning field. While challenging, the development of a biocatalytic route could offer unparalleled selectivity and sustainability.

Synthetic Strategy Potential Advantages Research Challenges
C-H SilylationHigh atom economy, reduced step countCatalyst development, regioselectivity control
Flow ChemistryImproved safety, scalability, process controlReactor design, optimization of reaction kinetics
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme engineering, substrate scope limitations

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The interplay between the electron-withdrawing difluoro substituents and the sterically demanding, electronically unique trimethylsilyl group can be harnessed to unlock novel chemical transformations.

Ortho-Silyl Directed Reactions: The trimethylsilyl group can act as a removable directing group or a linchpin for subsequent functionalization. Research into ortho-lithiation followed by trapping with various electrophiles could provide access to a wide array of polysubstituted aromatic compounds.

Fluorine-Activated Chemistry: The fluorine atoms significantly influence the reactivity of the aromatic ring and the aldehyde functionality. Future studies could explore novel nucleophilic aromatic substitution (SNA r) reactions or the use of the aldehyde in asymmetric catalysis where the electronic environment plays a key role in stereocontrol.

Desilylative Functionalization: The C-Si bond can be selectively cleaved under various conditions to introduce a range of functional groups, including halogens, hydroxyls, and boronates. nih.gov Exploring novel desilylative cross-coupling reactions would greatly expand the synthetic utility of this compound.

Expansion of Synthetic Applications in Advanced Materials and Chemical Biology Tool Development (non-biomedical)

Beyond its role as a synthetic intermediate, this compound holds promise as a key component in the development of functional molecules and materials.

Advanced Materials: The difluorinated aromatic core is a common motif in organic electronics. This compound could serve as a precursor for novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The trimethylsilyl group can enhance solubility and influence molecular packing in the solid state.

Chemical Biology Tools: In a non-biomedical context, this molecule can be used to develop probes for studying biological systems. For instance, it could be incorporated into fluorescent sensors for detecting specific analytes or used to create cross-linking agents for studying protein-protein interactions in vitro. tue.nl The aldehyde functionality provides a convenient handle for conjugation to other molecules.

Integration of Machine Learning and AI in Synthetic Planning and Reactivity Prediction

The complexity of modern organic synthesis necessitates the use of advanced computational tools. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize how chemists approach the synthesis and utilization of molecules like this compound. illinois.edunih.goviscientific.org

Retrosynthetic Analysis: AI-powered platforms can analyze vast reaction databases to propose novel and efficient synthetic routes to this target molecule, potentially uncovering pathways that a human chemist might overlook. semanticscholar.org

Reaction Optimization: ML algorithms can predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts, accelerating the development of new synthetic methods.

Reactivity Prediction: By learning from existing data, ML models can predict the outcome of unknown reactions involving this compound, guiding experimental design and reducing the number of unsuccessful experiments. researchgate.net

AI/ML Application Potential Impact
Retrosynthetic PlanningDiscovery of novel, more efficient synthetic routes. semanticscholar.org
Reaction OptimizationAccelerated development and improved yields.
Reactivity PredictionReduced experimental cost and time. researchgate.net

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new transformations.

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time information about the formation of intermediates and the kinetics of a reaction, offering valuable mechanistic insights.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and rationalize observed selectivity. researchgate.net This can be particularly useful for understanding the influence of the fluorine and trimethylsilyl groups on the electronic structure and reactivity of the molecule.

Advanced Mass Spectrometry: Techniques like collision-induced dissociation (CID) can be used to probe the structure of transient intermediates, further elucidating complex reaction mechanisms.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile tool for innovation in chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde?

A common method involves condensation reactions of substituted benzaldehydes with nucleophiles under reflux conditions. For example, substituted benzaldehydes can react with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimizing reaction time (typically 4–6 hours) and stoichiometry (1:1 molar ratio) is critical to maximize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde proton (~10 ppm) and trimethylsilyl group signals (δ ~0.3 ppm). Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups, such as the aldehyde C=O stretch (~1700 cm⁻¹) and Si–C bonds (~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight validation .

Q. How should researchers handle safety and storage of this compound?

Due to its reactive aldehyde group and fluorine substituents, store the compound in a cool, dry environment under inert gas (e.g., N₂). Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Consult safety data sheets (SDS) for spill management and first-aid measures, as improper handling may lead to respiratory or skin irritation .

Advanced Research Questions

Q. How do fluorine and trimethylsilyl substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine groups activate the benzaldehyde ring toward electrophilic substitution, while the bulky trimethylsilyl group introduces steric hindrance, directing regioselectivity. For example, in Suzuki-Miyaura couplings, the silyl group may slow transmetallation, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Q. What experimental strategies resolve contradictions in oxidation/reduction product distributions?

Competing pathways (e.g., over-oxidation to carboxylic acids vs. selective reduction to alcohols) can arise due to solvent polarity and catalyst choice. For oxidation, using Ce-MOF catalysts under mild conditions (room temperature, H₂O₂) enhances selectivity for benzoic acid derivatives over decarboxylation byproducts . For reduction, NaBH₄ in THF preferentially targets the aldehyde group without affecting the silyl moiety .

Q. How can computational modeling predict substituent effects on reaction kinetics?

Density Functional Theory (DFT) calculations can model the electronic effects of fluorine (inductive -I effect) and steric bulk of the trimethylsilyl group. For instance, Fukui indices identify nucleophilic attack sites on the aromatic ring, while transition-state simulations reveal energy barriers for silyl-group retention or cleavage .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

The flexible trimethylsilyl group and low melting point (mp < 100°C) complicate crystal formation. Slow evaporation from a hexane/ethyl acetate mixture (7:3 v/v) at -20°C promotes ordered packing. Co-crystallization with stabilizing agents (e.g., urea derivatives) may improve lattice stability .

Methodological Considerations

Q. How to optimize purification for trace impurities from synthetic byproducts?

Column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane → ethyl acetate) effectively separates unreacted starting materials. For persistent halogenated impurities, recrystallization in ethanol/water (4:1) achieves >95% purity .

Q. What analytical approaches differentiate positional isomerism in fluorinated derivatives?

Comparative ¹⁹F NMR spectroscopy distinguishes between 3,4-difluoro and 2,4-difluoro isomers via distinct coupling patterns (e.g., J₃-F,4-F ≈ 12 Hz). Gas Chromatography-Mass Spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) resolves co-eluting isomers based on retention indices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,4-Difluoro-2-(trimethylsilyl)benzaldehyde
Reactant of Route 2
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3,4-Difluoro-2-(trimethylsilyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.